METHYL 1,7-DIMETHYL-3-({5-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-1,3-OXAZOL-4-YL}METHYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
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Overview
Description
METHYL 1,7-DIMETHYL-3-({5-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-1,3-OXAZOL-4-YL}METHYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon This particular compound features a pyrido[2,3-d]pyrimidine core, which is a fused ring system combining pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 1,7-DIMETHYL-3-({5-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-1,3-OXAZOL-4-YL}METHYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, the construction of the pyrido[2,3-d]pyrimidine core, and the introduction of the methyl ester group. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds and ring structures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product is of high purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 1,7-DIMETHYL-3-({5-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-1,3-OXAZOL-4-YL}METHYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated version of the original compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development. It could be tested for its effects on various biological targets.
Medicine: If found to be biologically active, the compound could be developed into a therapeutic agent for the treatment of diseases.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which METHYL 1,7-DIMETHYL-3-({5-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-1,3-OXAZOL-4-YL}METHYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE exerts its effects would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure suggests it could interact with these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. The exact pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to METHYL 1,7-DIMETHYL-3-({5-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-1,3-OXAZOL-4-YL}METHYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE include other pyrido[2,3-d]pyrimidine derivatives and oxazole-containing compounds. These compounds share structural similarities and may have similar chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems. This unique structure may confer specific properties that are not found in other similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
methyl 1,7-dimethyl-3-[[5-methyl-2-(4-propan-2-ylphenyl)-1,3-oxazol-4-yl]methyl]-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O5/c1-13(2)16-7-9-17(10-8-16)22-27-19(15(4)34-22)12-29-23(30)20-18(24(31)33-6)11-14(3)26-21(20)28(5)25(29)32/h7-11,13H,12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHQASOUXMQUSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)N(C(=O)N(C2=O)CC3=C(OC(=N3)C4=CC=C(C=C4)C(C)C)C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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